molecular formula C7H7F3O B2461939 1-(trifluoromethyl)spiro[2.3]hexan-5-one CAS No. 2445793-28-0

1-(trifluoromethyl)spiro[2.3]hexan-5-one

Cat. No.: B2461939
CAS No.: 2445793-28-0
M. Wt: 164.127
InChI Key: PDEUCZSAQGCTJG-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)spiro[2.3]hexan-5-one (CAS 2445793-28-0) is a spirocyclic building block of high interest in medicinal and organic chemistry. It features a ketone functional group adjacent to a spiro[2.3]hexane scaffold, a structure known for imparting three-dimensional rigidity to molecules. This compound is supplied with a guaranteed purity of 95% and should be stored at 4°C . The incorporation of a trifluoromethyl (CF₃) group is a strategic modification widely used in drug discovery. The fluorine atom can dramatically influence a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability , making fluorinated compounds prevalent in pharmaceuticals and agrochemicals . Furthermore, spiro-compounds are recognized as privileged scaffolds in the design of biologically active molecules. Their rigid, three-dimensional structure is favorable for interacting with biological targets, and they are found in compounds exhibiting a range of therapeutic properties . The combination of the spirocyclic framework and the trifluoromethyl group makes this ketone a versatile and valuable intermediate for researchers developing novel ligands, probes, and candidates for pharmaceutical applications . This product is intended for research purposes in a laboratory setting. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(trifluoromethyl)spiro[2.3]hexan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-3-6(5)1-4(11)2-6/h5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEUCZSAQGCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC(=O)C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Spiro 2.3 Hexane Scaffolds and Trifluoromethylated Compounds in Advanced Organic Chemistry

The Unique Chemical Landscape of Spiro[2.3]hexanes

Spiro[2.3]hexane represents a class of spirocyclic compounds characterized by a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring sharing a single carbon atom. This arrangement results in a highly rigid and three-dimensional structure. The inherent strain in this small ring system imparts distinct reactivity and conformational properties. Unlike more flexible aliphatic rings, the spiro[2.3]hexane scaffold provides a well-defined spatial orientation for its substituents, which is a highly sought-after characteristic in drug design. The development of synthetic methodologies to access functionalized spiro[2.3]hexane derivatives has been an active area of research, with applications in creating novel bioisosteres for established pharmacophores. rsc.orgrsc.org The unique spatial arrangement and favorable physicochemical properties of spiro[2.3]hexanes position them as valuable building blocks for constructing complex molecules with potential applications in bioorganic and medicinal chemistry. rsc.org

Strategic Incorporation of Trifluoromethyl Groups in Complex Molecules

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can increase the in vivo half-life of a drug candidate. mdpi.com Furthermore, the lipophilicity of a molecule is often increased upon trifluoromethylation, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.comnih.gov The trifluoromethyl group can also play a crucial role in binding selectivity by engaging in specific interactions with biological targets. nih.gov

The synthesis of trifluoromethylated compounds is a vibrant area of organic chemistry, with numerous methods developed for the introduction of the CF3 group. organic-chemistry.org For ketones, specific methods like the trifluoromethylation of silyl (B83357) enol ethers or the use of trifluoromethylating agents on carbonyl precursors are employed. acs.orgacs.orgorganic-chemistry.org

Positioning of 1-(Trifluoromethyl)spiro[2.3]hexan-5-one within Contemporary Synthetic Research

The compound This compound is a conceptual molecule that lies at the intersection of the aforementioned fields. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a clear strategic design. The spiro[2.3]hexane core provides a rigid, three-dimensional scaffold, while the trifluoromethyl group at the 1-position introduces potent electronic and metabolic effects. The ketone at the 5-position serves as a versatile synthetic handle for further functionalization, allowing for the elaboration of the core structure into a variety of more complex derivatives.

The synthesis of This compound would likely involve the application of modern trifluoromethylation techniques to a spiro[2.3]hexan-5-one precursor. The exploration of such a molecule would be driven by the desire to combine the conformational rigidity of the spirocycle with the well-established benefits of the trifluoromethyl group. This positions This compound as a promising, albeit currently theoretical, building block in the development of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. Its investigation would represent a logical progression in the ongoing effort to explore novel chemical space through the synergistic combination of unique structural motifs.

Precision Synthesis of 1 Trifluoromethyl Spiro 2.3 Hexan 5 One and Its Derivatives

Foundational Synthetic Routes to Spiro[2.3]hexanones

The construction of the spiro[2.3]hexanone framework, characterized by a cyclopropane (B1198618) ring fused spirocyclically to a cyclobutanone (B123998) ring, requires specialized synthetic methods to manage the inherent ring strain.

Cyclopropanation Methodologies for Spiro[2.3]hexane Systems

Cyclopropanation of an exocyclic methylene (B1212753) group on a cyclobutane (B1203170) precursor is the most direct approach to the spiro[2.3]hexane core. Several classic and modern methodologies are applicable.

The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes stereospecifically. researchgate.netnih.gov It typically employs a carbenoid, iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgthermofisher.com For the synthesis of a spiro[2.3]hexanone, this would involve the reaction of a methylenecyclobutanone derivative. The electrophilic nature of the zinc carbenoid means that electron-rich alkenes react faster, and the presence of nearby hydroxyl groups can direct the cyclopropanation to a specific face of the molecule. researchgate.net A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can improve reactivity and yield. wikipedia.orgtcichemicals.com

The Corey-Chaykovsky reaction offers another powerful route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to an enone. organic-chemistry.orgnrochemistry.com In the context of spiro[2.3]hexanone synthesis, this method would entail a 1,4-conjugate addition of the ylide to a suitable methylenecyclobutanone precursor, followed by an intramolecular ring-closure to form the cyclopropane ring. wikipedia.orgorganic-chemistry.org This approach is highly valued for its operational simplicity and the stability of the reagents.

Below is a table summarizing representative cyclopropanation conditions.

Reagent/MethodTypical SubstrateConditionsKey Features
Simmons-Smith MethylenecyclobutaneCH₂I₂, Zn-Cu couple, EtherStereospecific; compatible with various functional groups. researchgate.netnih.gov
Furukawa Mod. MethylenecyclobutaneCH₂I₂, Et₂Zn, DCEOften gives higher yields than traditional Simmons-Smith. wikipedia.org
Corey-Chaykovsky α,β-Unsaturated Ketone(CH₃)₂S(O)CH₂, DMSOInvolves 1,4-addition to enones; uses stable sulfur ylides. wikipedia.orgorganic-chemistry.org

Dearomative and Annulation Strategies for Spirocyclic Core Formation

Annulation and dearomatization strategies provide powerful, albeit more complex, routes to spirocyclic frameworks by building the rings in a sequential or cascade manner.

Annulation reactions , such as the Robinson annulation, are classic methods for forming six-membered rings, but variations can be adapted for the construction of spirocycles. rsc.org For instance, a strategy could involve the reaction of a cyclobutanone derivative with methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form a spirocyclic intermediate which could be further elaborated. rsc.org More contemporary methods utilize transition-metal-catalyzed C–H activation-initiated spiroannulation to construct diverse spirocyclic scaffolds efficiently.

Dearomative spirocyclization is a modern and highly effective strategy for accessing complex spirocycles from planar aromatic precursors. researchgate.netresearchgate.net These reactions transform a flat aromatic ring into a three-dimensional spirocyclic system in a single step. While many examples lead to larger ring systems, the principles can be applied to the synthesis of smaller spiro-rings. researchgate.net For example, a copper-catalyzed dearomatizing spirocyclization of indolyl ynones has been used to access CF₃-containing spiro[cyclopentane-1,3′-indole] scaffolds. researchgate.net A similar conceptual approach could be envisioned starting with a different aromatic system to build the spiro[2.3]hexanone core. Hypervalent iodine reagents are also frequently used to mediate dearomative spirocyclization under mild conditions. mdpi.com

Visible-Light-Mediated and Radical-Initiated Syntheses

Modern synthetic chemistry has increasingly turned to photochemistry and radical reactions to access complex molecular architectures under mild conditions.

Visible-light-mediated synthesis offers a green and efficient pathway to spiro[2.3]hexane derivatives. Photoinduced protocols can construct the spirocyclic scaffold using alkenes under catalyst- and additive-free conditions, often proceeding with good functional group tolerance and scalability. researchgate.net These reactions may proceed through the formation of radical intermediates that undergo cyclization.

Radical-initiated syntheses often involve a cascade reaction where a radical is generated, adds to a double bond, and the resulting radical intermediate undergoes a subsequent cyclization. A trifluoromethyl radical, for example, can be generated from sources like Togni's reagent or sodium trifluoromethanesulfinate and can initiate a cascade that includes cyclization to form a spirocyclic structure. acs.orgnih.gov Such radical trifluoromethylation/cyclization cascades provide a direct route to trifluoromethylated spirocycles, combining the formation of the core and the installation of the functional group in a single conceptual sequence. nih.govnih.gov

Methodologies for Trifluoromethyl Group Integration

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of the target molecule. This can be achieved either by direct trifluoromethylation of a pre-formed spirocycle or by using a building block that already contains the CF₃ group.

Direct Electrophilic Trifluoromethylation Approaches

Direct electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic "CF₃⁺" species (or its equivalent). These reagents can react with nucleophiles, such as enolates or silyl (B83357) enol ethers derived from ketones. beilstein-journals.orgnih.gov

For the synthesis of 1-(trifluoromethyl)spiro[2.3]hexan-5-one, this would involve the generation of an enolate from spiro[2.3]hexan-5-one, followed by quenching with an electrophilic trifluoromethylating agent. Prominent reagents for this purpose include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). beilstein-journals.orgchem-station.comnih.gov These reagents are often shelf-stable and have a broad substrate scope. The reaction can sometimes be promoted by a catalyst, such as a copper salt. conicet.gov.ar

The primary challenge in this approach is controlling the regioselectivity of the trifluoromethylation, especially if multiple enolizable positions exist. For spiro[2.3]hexan-5-one, trifluoromethylation would be expected to occur at the C4 or C6 position, adjacent to the carbonyl group. Placing the CF₃ group at the C1 position of the cyclopropane ring via this method is not feasible.

Reagent ClassExample ReagentNucleophileConditions
Hypervalent Iodine Togni's Reagent IIKetone EnolateBase (e.g., NaH), Solvent (e.g., THF)
Sulfonium Salts Umemoto's ReagentSilyl Enol EtherLewis Acid or Catalyst (e.g., Cu(I))

Utilization of Trifluoromethyl-Containing Building Blocks and Reagents

An alternative and often more controlled strategy is to construct the spirocyclic system using a starting material that already incorporates the trifluoromethyl group. researchgate.net This approach ensures the precise placement of the CF₃ group in the final molecule.

One such strategy is the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone that contains a trifluoromethyl group. For example, a reaction between a trifluoromethylated sulfur ylide and a methylenecyclobutanone precursor could be used to form the desired trifluoromethylated cyclopropane ring directly. rsc.orgresearchgate.net This method has been shown to be effective for the synthesis of cis-configured trifluoromethyl cyclopropanes from electron-deficient styrenes. researchgate.net

Another powerful method involves the use of 2,2,2-trifluorodiazoethane (CF₃CHN₂) . researchgate.net This reagent can generate a trifluoromethylcarbene in the presence of a catalyst (e.g., copper or rhodium complexes), which then undergoes cyclopropanation with an appropriate alkene. nih.gov An additive-free cyclopropanation using CF₃CHN₂ with 2-arylideneindane-1,3-diones has been reported to produce trifluoromethylated spiro cyclopropanes in high yields. researchgate.net A similar reaction with a methylenecyclobutanone could potentially yield the target spiro[2.3]hexane skeleton.

Finally, radical cascade reactions can be initiated using trifluoromethyl-containing reagents. For example, visible-light-induced reactions using CF₃I can generate a trifluoromethyl radical that adds to an alkene, initiating a cyclization cascade to form the final product. organic-chemistry.orgnih.gov A process designed to couple trifluoromethylation with a dearomatizing spirocyclization provides a direct route to CF₃-containing spirocycles. researchgate.net

The table below outlines strategies using CF₃-containing building blocks.

MethodCF₃-Containing ReagentReaction PartnerKey Transformation
Corey-Chaykovsky Reaction Trifluoromethylated Sulfur YlideMethylene Cyclobutanone EnoneCyclopropanation rsc.orgresearchgate.net
Diazo-based Cyclopropanation 2,2,2-TrifluorodiazoethaneMethylene CyclobutanoneCarbene Addition researchgate.netnih.gov
Radical Cascade CF₃I, Togni's ReagentAlkene/Alkyne PrecursorTrifluoromethylation/Spirocyclization researchgate.netorganic-chemistry.org

Targeted Synthesis of this compound

Multicomponent Reaction Protocols

No published multicomponent reaction protocols specifically designed for the synthesis of this compound were identified.

Diastereoselective and Enantioselective Pathways to this compound

Detailed diastereoselective or enantioselective pathways for the synthesis of this compound are not described in the current scientific literature.

Scalable Synthetic Approaches for this compound

Information regarding scalable synthetic routes for the production of this compound is not available.

Advanced Chemical Reactivity and Mechanistic Pathways of 1 Trifluoromethyl Spiro 2.3 Hexan 5 One Systems

Reactivity Profiling of the Ketone Moiety in 1-(trifluoromethyl)spiro[2.3]hexan-5-one

The ketone moiety in this compound is the primary site for a variety of chemical transformations. The reactivity of this carbonyl group is significantly influenced by the presence of the adjacent trifluoromethyl substituent. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. nih.gov

This enhanced electrophilicity is expected to facilitate a range of nucleophilic addition reactions. For instance, reactions with organometallic reagents such as Grignard reagents or organolithium compounds would readily proceed to form tertiary alcohols. Similarly, the ketone is anticipated to undergo reduction with common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding secondary alcohol. The stereochemical outcome of these reactions would be of significant interest, potentially favoring the approach of the nucleophile from the less sterically hindered face of the spirocyclic system.

Furthermore, the ketone functionality is a handle for olefination reactions, such as the Wittig reaction. The reaction with phosphorus ylides would allow for the introduction of a carbon-carbon double bond, providing a route to a variety of functionalized derivatives. The efficiency of such reactions would depend on the steric hindrance around the carbonyl group and the reactivity of the chosen ylide.

Below is an interactive data table summarizing the expected reactivity of the ketone moiety with various reagents.

ReagentExpected ProductReaction TypeNotes
Grignard Reagent (R-MgX)Tertiary AlcoholNucleophilic AdditionThe CF3 group enhances the reactivity towards nucleophiles.
Sodium Borohydride (NaBH4)Secondary AlcoholReductionA standard method for ketone reduction.
Wittig Reagent (Ph3P=CHR)AlkeneOlefinationProvides access to exocyclic alkenes.
Hydrazine (NH2NH2)HydrazoneCondensationForms a C=N bond.
Hydrogen Cyanide (HCN)CyanohydrinNucleophilic AdditionA classic reaction for ketones.

Ring Transformations of the Spiro[2.3]hexane Core

The spiro[2.3]hexane core, characterized by the fusion of cyclopropane (B1198618) and cyclobutane (B1203170) rings, is inherently strained. This ring strain serves as a driving force for various ring transformation reactions, including ring expansions, rearrangements, and ring-opening processes.

Ring Expansion Reactions and Rearrangements

Lewis acid-promoted ring expansion is a common transformation for strained spirocyclic systems. In the case of this compound, treatment with a Lewis acid could induce the rearrangement of the spiro[2.3]hexane core. For example, coordination of a Lewis acid to the ketone oxygen would generate a positive charge that could be stabilized by the migration of one of the adjacent carbon-carbon bonds of the cyclopropane or cyclobutane ring. This could lead to the formation of larger ring systems, such as spiro[3.3]heptanones or bicyclic ketones. The regioselectivity of such rearrangements would be influenced by the stability of the resulting carbocation intermediates and the migratory aptitude of the respective bonds.

Thermal and photochemical rearrangements are also plausible pathways for the transformation of the spiro[2.3]hexane core. Under thermal conditions, sigmatropic rearrangements could occur, leading to isomeric structures. For instance, a nih.govresearchgate.net-sigmatropic shift could lead to the formation of a bicyclo[3.2.0]heptene derivative. uc.edu Photochemical activation, on the other hand, could promote different rearrangement pathways, potentially involving radical intermediates.

Ring-Opening and Cycloreversion Processes

The strained nature of the spiro[2.3]hexane system also makes it susceptible to ring-opening reactions under both acidic and basic conditions. Acid-catalyzed ring opening could be initiated by protonation of the ketone, followed by cleavage of one of the strained C-C bonds to alleviate ring strain. This would likely generate a carbocation intermediate that could be trapped by a nucleophile or undergo further rearrangement.

Base-mediated ring opening could proceed via the formation of an enolate, which could then trigger the cleavage of a C-C bond. The direction of ring opening would be dictated by the stability of the resulting carbanionic intermediate.

Cycloreversion reactions, particularly under thermal or photochemical conditions, could lead to the fragmentation of the spirocyclic system. For instance, a retro-[2+2] cycloaddition could potentially cleave the cyclobutane ring, leading to the formation of a cyclopropylidene intermediate and an α,β-unsaturated ketone.

Reactions Involving the Trifluoromethyl Substituent

The trifluoromethyl group is generally considered to be a robust and relatively inert functional group due to the high strength of the carbon-fluorine bond. mdpi.com However, under specific and often harsh reaction conditions, it can participate in chemical transformations.

Reactions involving the trifluoromethyl group in this compound are expected to be challenging. Defluorination reactions, for instance, would require potent reducing agents or specific catalytic systems. Partial or complete defluorination would lead to the formation of difluoromethyl or methyl groups, respectively, significantly altering the electronic properties of the molecule.

While direct nucleophilic substitution on the trifluoromethyl group is highly unlikely, reactions at the adjacent carbon atom can be influenced by its strong electron-withdrawing effect. For example, the acidity of any α-protons could be enhanced, although in this specific structure, there are no protons directly alpha to the trifluoromethyl group on the spirocyclic core.

Detailed Mechanistic Investigations through Reaction Profiling

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic investigations. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the reaction pathways and transition state energies for the various transformations discussed. montclair.eduresearchgate.net Such studies can help to predict the feasibility and selectivity of different reactions and elucidate the role of the trifluoromethyl group in modulating the reactivity of the spirocyclic system.

Experimental reaction profiling, involving systematic screening of reaction conditions (e.g., temperature, solvent, catalyst, and reagents), can map out the reactivity landscape of the molecule. Kinetic studies can provide quantitative data on reaction rates and activation parameters, further refining the mechanistic understanding. By combining computational and experimental approaches, a comprehensive picture of the intricate reaction mechanisms governing the chemistry of this compound can be developed.

The table below outlines potential mechanistic pathways for key reactions of the title compound.

Reaction TypeProposed Intermediate(s)Key Mechanistic StepsInfluencing Factors
Lewis Acid-Promoted Ring ExpansionOxocarbenium ion, Rearranged carbocationsCoordination of Lewis acid, C-C bond migration, DeprotonationNature of Lewis acid, Stability of carbocation intermediates
Base-Mediated Ring OpeningEnolateDeprotonation, C-C bond cleavageBase strength, Solvent polarity
Thermal RearrangementDiradical, Concerted transition stateHomolytic bond cleavage, Sigmatropic shiftTemperature, Molecular orbital symmetry
Photochemical CycloreversionExcited state, Radical intermediatesPhotoexcitation, FragmentationWavelength of light, Presence of photosensitizers

Structural Characterization and Advanced Spectroscopic Analysis of 1 Trifluoromethyl Spiro 2.3 Hexan 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-(trifluoromethyl)spiro[2.3]hexan-5-one, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.

1H, 13C, and 19F NMR Applications

A standard NMR analysis would begin with the acquisition of 1H, 13C, and 19F NMR spectra. The 1H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns, which would help to define the relative positions of the hydrogen atoms on the spirocyclic rings. The 13C NMR spectrum would reveal the number of unique carbon atoms, including the carbonyl carbon of the ketone and the quaternary spiro-carbon. The 19F NMR spectrum is particularly crucial for compounds containing fluorine. It would confirm the presence of the trifluoromethyl group and its electronic environment, with the chemical shift and any potential couplings providing valuable structural insights. thermofisher.combiophysics.org

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
1H Data Not Available Data Not Available Data Not Available Data Not Available
13C Data Not Available Data Not Available Data Not Available Data Not Available
19F Data Not Available Data Not Available Data Not Available Data Not Available

Note: This table is a template for the type of data that would be generated from NMR analysis and is currently unpopulated due to the lack of experimental findings.

Two-Dimensional NMR Techniques for Connectivity Assignments

To assemble the complete molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would establish proton-proton coupling networks, allowing for the tracing of the proton framework through the cyclobutane (B1203170) and cyclopropane (B1198618) rings. An HSQC experiment would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which would be critical for connecting the different fragments of the molecule and for confirming the position of the trifluoromethyl group and the carbonyl function.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and could help to corroborate the structure determined by NMR.

Table 2: Anticipated Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M]+ Data Not Available Data Not Available Data Not Available
Fragments Data Not Available Data Not Available Data Not Available

Note: This table illustrates the expected data from a mass spectrometry experiment, which is currently unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1750 cm-1. Additionally, characteristic absorption bands for C-F bonds of the trifluoromethyl group would be expected.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm-1) Intensity
C=O (Ketone) Data Not Available Data Not Available
C-F (Trifluoromethyl) Data Not Available Data Not Available
C-H (Aliphatic) Data Not Available Data Not Available

Note: The specific wavenumbers and intensities are pending experimental measurement.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Crucially, if the compound is chiral and a single enantiomer can be crystallized, X-ray diffraction can be used to determine its absolute stereochemistry. This would unambiguously establish the spatial arrangement of the trifluoromethyl group relative to the spirocyclic framework.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Assuming that this compound is chiral, chiroptical techniques such as circular dichroism (CD) spectroscopy would be essential for assessing the enantiomeric purity of a sample. The CD spectrum provides information about the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to determine the enantiomeric excess of a non-racemic mixture.

Computational and Theoretical Frameworks for 1 Trifluoromethyl Spiro 2.3 Hexan 5 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size.

DFT calculations can be employed to determine the optimized molecular geometry of 1-(trifluoromethyl)spiro[2.3]hexan-5-one. This involves finding the lowest energy arrangement of its atoms. The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl (CF3) group and the carbonyl (C=O) group is expected to significantly influence the geometry of the spiro[2.3]hexane framework, potentially causing slight distortions in the cyclopropane (B1198618) and cyclobutane (B1203170) rings compared to the unsubstituted parent molecule.

Table 1: Predicted Structural and Electronic Parameters from DFT Calculations Note: These are illustrative values based on typical DFT calculations for similar structures.

ParameterPredicted Value/LocationSignificance
C=O Bond Length~1.21 ÅIndicates the strength and character of the carbonyl bond.
C-CF3 Bond Length~1.52 ÅReflects the influence of the electronegative fluorine atoms.
Spiro C-C Bond Angle~88-89° (in cyclobutane)Shows the degree of angle strain in the four-membered ring.
HOMOLocalized on the spiroalkane frameworkRepresents the region most likely to donate electrons.
LUMOLocalized on the π* orbital of the C=O groupRepresents the region most likely to accept electrons.
HOMO-LUMO Gap~5-6 eVProvides insight into chemical reactivity and electronic transitions.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or reactions involving the strained cyclopropane ring.

By modeling the reaction pathway, chemists can identify the structures of transition states—the high-energy species that exist transiently between reactants and products. Calculating the energy of these transition states allows for the determination of the activation energy, which governs the reaction rate. For example, modeling the reduction of the ketone to an alcohol would involve mapping the approach of a hydride reagent and identifying the corresponding transition state. Computational studies on related strained spirocyclic systems, such as spiro[2.3]hex-1-ene, have shown that the unique spirocyclic structure can alleviate steric repulsion in the transition state, enhancing reactivity. acs.org A similar analysis for this compound would clarify how the spirocyclic core and its substituents influence its reactivity.

These models can also predict whether a reaction will proceed via a concerted (single-step) or stepwise mechanism and can help rationalize the stereochemical outcome of a reaction.

Conformational Landscape and Strain Analysis of the Spiro[2.3]hexane System

The spiro[2.3]hexane system is characterized by significant ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com The cyclopropane ring is inherently strained due to its 60° bond angles, while the cyclobutane ring is also strained and adopts a puckered conformation to relieve some torsional strain. chemistrysteps.com

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. pressbooks.pub For this compound, the cyclobutane ring can undergo puckering, leading to different conformers. The position of the trifluoromethyl group (axial vs. equatorial-like in the puckered ring) would significantly affect the relative stability of these conformers due to steric interactions.

Computational methods can map the potential energy surface associated with the puckering of the cyclobutane ring. This analysis would identify the most stable conformer(s) and the energy barriers for interconversion between them. The total strain energy of the molecule can be calculated and compared to less strained systems, providing insight into its thermodynamic stability and potential for strain-release reactions. rsc.orgresearchgate.net

Table 2: Estimated Strain Energies in Small Ring Systems Note: These are general values for parent cycloalkanes to provide context.

Ring SystemApproximate Strain Energy (kcal/mol)Primary Source of Strain
Cyclopropane27.5Angle Strain, Torsional Strain
Cyclobutane26.3Angle Strain, Torsional Strain
Cyclopentane6.2Torsional Strain
Cyclohexane0(Essentially Strain-Free)

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many non-equivalent nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an IR spectrum. This would clearly predict a strong absorption for the C=O stretch and characteristic frequencies for the C-F bonds in the trifluoromethyl group.

Mass Spectrometry: While direct prediction of a mass spectrum is complex, computational methods can help predict fragmentation patterns by calculating the energies of potential fragment ions.

This predictive power is a crucial part of modern chemical research, allowing for the verification of molecular structures and the interpretation of complex spectra. pressbooks.pub

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules like water or chloroform) and calculating the forces on each atom at very short time intervals.

By solving the equations of motion, the simulation tracks the trajectory of every atom, revealing how the molecule moves, vibrates, and rotates. nih.gov This is particularly useful for:

Conformational Sampling: Observing the transitions between different conformers of the cyclobutane ring in real-time and determining their relative populations.

Solvent Effects: Understanding how solvent molecules interact with different parts of the molecule, such as the polar carbonyl group and the more hydrophobic spiroalkane framework.

Intermolecular Interactions: If simulating multiple molecules, MD can model how they interact with each other in a condensed phase.

MD simulations provide a bridge between the theoretical world of static molecular structures and the dynamic reality of chemical systems.

Advanced Synthetic Applications and Role As a Molecular Scaffold

1-(trifluoromethyl)spiro[2.3]hexan-5-one as a Privileged Building Block for Further Derivatization

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com The title compound, this compound, exemplifies such a privileged building block. Its chemical reactivity is centered around the ketone group and the activated methylene (B1212753) positions on the cyclobutane (B1203170) ring, allowing for a wide array of chemical transformations.

The presence of the trifluoromethyl (CF3) group significantly influences the reactivity of the adjacent spiro-carbon and the carbonyl group. This electron-withdrawing group enhances the electrophilicity of the ketone, making it highly susceptible to nucleophilic attack. This facilitates reactions such as reductions, reductive aminations, Grignard reactions, and Wittig-type olefination, providing access to a diverse range of functionalized spiro[2.3]hexane derivatives.

Furthermore, the protons on the carbon atoms alpha to the carbonyl group can be removed under basic conditions to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. These transformations allow for the elaboration of the cyclobutane ring and the introduction of additional functional groups and stereocenters. The synthetic utility is demonstrated by the development of practical, large-scale syntheses for related trifluoromethylated spirocyclic building blocks, such as 6-(trifluoromethyl)spiro[3.3]heptane derivatives. chemrxiv.orgchemrxiv.org These syntheses often start from commercially available cyclobutanones and proceed through key intermediates that allow for the construction of the spiro core, which can then be further functionalized. chemrxiv.orgchemrxiv.org The principles used in these syntheses are directly applicable to the derivatization of this compound.

An overview of potential derivatization reactions is presented below:

Reaction TypeReagents/ConditionsPotential Product Class
Nucleophilic Addition NaBH₄, LiAlH₄Spirocyclic Alcohols
R-MgBr, R-LiTertiary Alcohols
KCN/HCNCyanohydrins
Reductive Amination R-NH₂, NaBH₃CNSpirocyclic Amines
Wittig Reaction Ph₃P=CHRAlkenyl-spirocycles
Enolate Chemistry LDA, then R-Xα-Alkylated Ketones
Aldehydes/Ketones, BaseAldol Adducts
Baeyer-Villiger Oxidation m-CPBASpirocyclic Lactones

These derivatization pathways enable the conversion of the relatively simple starting ketone into a wide array of more complex molecules, highlighting its role as a versatile synthetic intermediate. researchgate.net

Development of Complex Polycyclic and Heterocyclic Frameworks

The strategic use of this compound extends beyond simple functional group interconversion to the construction of intricate polycyclic and heterocyclic systems. Spirocyclic compounds are highly sought after in pharmaceutical research due to their inherent three-dimensionality. nih.gov The ketone functionality serves as a key handle for annulation reactions, where new rings are fused onto the existing spirocyclic core.

For instance, multicomponent reactions (MCRs) represent a powerful strategy for building molecular complexity in a single step. A one-pot, three-component reaction involving a related spiro-ketone, an aminopyrazole, and an activated keto-ester can yield complex poly-heterocyclic spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. noaa.gov Applying this logic, this compound could react with 1,2- or 1,3-binucleophiles to construct novel heterocyclic rings fused to the cyclobutane portion of the scaffold.

Examples of potential ring-forming reactions include:

Pfitzinger Reaction: Reaction with isatin (B1672199) derivatives to form quinoline-4-carboxylic acids.

Gewald Reaction: Condensation with an α-cyano ester and elemental sulfur to produce 2-aminothiophenes.

Hantzsch Dihydropyridine (B1217469) Synthesis: A multicomponent reaction with an aldehyde, ammonia, and a β-ketoester to form dihydropyridine rings.

Furthermore, dearomative spirocyclization represents another advanced strategy for creating complex three-dimensional structures. rsc.org While not starting from the title compound, these methods show how planar aromatic systems can be converted into spirocyclic frameworks, a strategy that can be conceptually reversed or adapted. For example, electrophilic fluorine-mediated dearomative spirocyclization has been used to synthesize fluoro-substituted spiro-isoxazoline ethers and lactones. rsc.org The development of substrate- and pH-controlled strategies has also enabled the construction of novel penta-spiro/fused-heterocyclic frameworks via C-H activation and annulation cascades. nih.gov These advanced methods underscore the potential for converting derivatives of this compound into novel and complex molecular architectures.

Strategies for Introducing Chirality and Stereochemical Control into Downstream Products

Introducing chirality is a critical aspect of modern drug discovery, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The spirocyclic nature of this compound presents opportunities for creating stereogenic centers. While the parent molecule is achiral, reactions at the ketone or the α-carbon can generate one or more stereocenters.

Several strategies can be employed to achieve stereochemical control:

Asymmetric Reduction: The reduction of the ketone to a secondary alcohol creates a new stereocenter. Utilizing chiral reducing agents, such as those derived from chiral auxiliaries (e.g., bornan-2-ols or p-menthan-3-ol) or enzyme-based catalysts (e.g., ketoreductases), can provide the corresponding alcohol in high enantiomeric excess. rsc.org Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium halides has been shown to be highly stereoselective. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the spirocyclic scaffold can direct the stereochemical outcome of subsequent reactions. For example, forming a chiral imine or enamine from the ketone would allow for diastereoselective alkylation or addition reactions. The auxiliary can then be removed to reveal the enantiomerically enriched product.

Organocatalysis: Asymmetric organocatalysis provides a powerful tool for enantioselective transformations. For instance, proline-catalyzed α-functionalization of ketones can introduce substituents with high stereocontrol. This approach could be used for the α-amination, α-alkylation, or aldol reactions of this compound. The development of Brønsted acid assisted Lewis base catalysis has led to efficient protocols for synthesizing enantiomerically pure trifluoromethylated heterocycles. rsc.org

Resolution: Racemic mixtures of derivatives can be separated into their constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiopure compound.

The synthesis of fluorine-containing cyclopropanes with excellent diastereo- and enantioselectivities has been achieved using rhodium-catalyzed reactions, highlighting the feasibility of controlling stereochemistry in complex fluorinated systems. nih.gov These established asymmetric synthesis methodologies are directly applicable for creating chiral downstream products from the spiro[2.3]hexan-5-one scaffold. nih.gov

Application as a Conformationally Restricted Scaffold in Medicinal Chemistry Research

The concept of "escaping from flatland" has become a guiding principle in medicinal chemistry, advocating for the use of three-dimensional (3D) molecular scaffolds to improve drug properties. chemrxiv.org Spirocycles are particularly valuable in this context as they introduce conformational rigidity and a well-defined 3D geometry into a molecule. chemrxiv.orgnih.gov The this compound scaffold serves as an excellent starting point for designing such conformationally restricted molecules.

By incorporating this rigid core into a drug candidate, medicinal chemists can lock a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or a receptor. This pre-organization can lead to a significant increase in binding affinity and selectivity, as the entropic penalty upon binding is reduced. The defined spatial arrangement of substituents on the spirocyclic framework allows for precise probing of the target's binding pocket, facilitating structure-activity relationship (SAR) studies.

The trifluoromethyl group further enhances the utility of this scaffold. nih.gov It can participate in favorable interactions with the target protein, such as dipole-dipole interactions or hydrogen bonds, and its lipophilicity can improve membrane permeability and metabolic stability. nih.govmdpi.com Numerous biologically active compounds incorporate trifluoromethylated heterocyclic moieties. For example, novel oxazol-5-one derivatives containing a chiral trifluoromethyl group have been synthesized and shown to possess potent antitumor activities. nih.govresearchgate.net Similarly, fluoro-substituted spiro-isoxazolines have been evaluated as potential anti-viral and anti-cancer agents. rsc.org The synthesis of trifluoromethylated phenanthrolinediamides and their complexation with lanthanide(III) ions also showcases the application of such scaffolds in creating functional molecular systems. mdpi.com

The utility of trifluoromethylated spirocycles as building blocks is evident in their incorporation into various drug discovery programs, aiming to develop compounds with improved efficacy and pharmacokinetic profiles.

Bioisosteric Potential and Three-Dimensionality in Molecular Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The trifluoromethyl (CF3) group is a well-established bioisostere for several chemical groups, including the methyl, chloro, and nitro groups. nih.govnih.govnih.gov Its steric size is intermediate between a chlorine atom and an isopropyl group, but its electronic properties are vastly different. mdpi.com The high electronegativity of the fluorine atoms creates a strong dipole moment and makes the CF3 group a poor hydrogen bond donor but a potential weak hydrogen bond acceptor.

The replacement of an aliphatic nitro group (NO2) with a CF3 group in positive allosteric modulators of the CB1 cannabinoid receptor resulted in compounds with greater potency and improved metabolic stability. nih.govnih.govebi.ac.uk This successful bioisosteric replacement highlights the potential of the CF3 group to enhance drug-like properties. nih.govnih.govebi.ac.uk

The this compound scaffold combines the bioisosteric advantages of the CF3 group with the benefits of a three-dimensional molecular framework. The move towards 3D molecular design is driven by the need to develop more selective drugs with better physicochemical properties. chemrxiv.orgresearchgate.net Flat, aromatic-rich molecules often exhibit poor solubility and are more likely to bind to multiple targets, leading to off-target toxicity. In contrast, molecules with higher sp3 character, like the spiro[2.3]hexane core, tend to have improved solubility, metabolic stability, and more specific biological profiles.

The rigid, non-planar structure of this scaffold allows for the precise placement of pharmacophoric elements in three-dimensional space, enabling a more sophisticated approach to molecular design compared to traditional, often planar, scaffolds. This combination of conformational restriction and the unique properties of the CF3 group makes this compound a powerful tool for developing next-generation therapeutics.

Current Challenges and Future Research Trajectories for 1 Trifluoromethyl Spiro 2.3 Hexan 5 One Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the chemistry of 1-(trifluoromethyl)spiro[2.3]hexan-5-one is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. Traditional multi-step syntheses often require harsh reagents and generate significant waste.

Future research is focused on overcoming these limitations through innovative strategies. Electrosynthesis, for instance, offers an eco-friendly alternative by using electricity to drive reactions, minimizing the need for chemical oxidants or reductants. rsc.org The development of an electrosynthetic method, such as the anodic oxidation of a suitable precursor, could provide a scalable and sustainable route to the target spiroketone. rsc.org Furthermore, photochemical approaches, which utilize visible light to mediate carbene-transfer reactions, represent another promising avenue for constructing the strained cyclopropane (B1198618) ring in an additive-free manner. researchgate.net

A comparative look at potential synthetic paradigms is presented below:

Synthetic ApproachAdvantagesChallenges for Target Compound
Traditional Multi-step Synthesis Well-established reactionsOften low overall yield, harsh reagents, significant waste.
Photochemical Cyclization High efficiency, mild, catalyst-free potential. researchgate.netSubstrate specificity, control of stereochemistry.
Electrosynthesis Sustainable, scalable, avoids chemical oxidants. rsc.orgrsc.orgOptimization of reaction conditions, electrode material sensitivity.
Dearomative Spirocyclization Atom-economical, rapid complexity generation. researchgate.netRequires suitable aromatic precursors, control of regioselectivity.

The goal is to move from lengthy, resource-intensive routes to more streamlined processes that offer high yields and environmental compatibility.

Exploration of Novel Reaction Pathways and Catalytic Systems

The construction of the spiro[2.3]hexane core, particularly with the stereochemical control required for pharmaceutical applications, necessitates the exploration of new reaction pathways and advanced catalytic systems. The inherent ring strain of the cyclopropane and cyclobutane (B1203170) components makes this a significant synthetic hurdle. nih.gov

Future research trajectories are aimed at leveraging modern catalysis to achieve this. Synergistic catalysis, which combines the benefits of organocatalysis and transition-metal catalysis, is a powerful tool for constructing complex chiral molecules and could be adapted for the enantioselective synthesis of spiroisoxazolones and related structures. nih.gov Organocatalytic asymmetric spirocyclization reactions have already proven effective for creating other spirocyclic systems and could be tailored for this specific target. rsc.org

Key areas for catalytic innovation include:

Asymmetric Catalysis: Developing chiral catalysts (e.g., cinchona alkaloid derivatives or palladium complexes) to control the stereocenter at the spiro-junction, which is critical for biological activity. nih.govrsc.org

Radical-Mediated Pathways: Investigating radical addition/spirocyclization cascade sequences, which have been successful in generating other complex spirocycles, to form the C-CF3 bond and trigger cyclization in a single step. researchgate.netrsc.org

Metal-Catalyzed Annulations: Exploring novel catalytic systems, such as Mg-Sn or palladium complexes, for the [4+1] or other annulation strategies to build the five-membered ring onto a pre-existing trifluoromethylated cyclobutane precursor. researchgate.netbeilstein-journals.org

Advanced Understanding of Structure-Reactivity Relationships

A deep, predictive understanding of how the unique structural features of this compound govern its reactivity is currently limited. The interplay between the electron-withdrawing trifluoromethyl group and the strained carbocyclic rings creates a complex electronic and steric environment. The CF3 group can significantly alter the electronic properties of adjacent functional groups, impacting reactivity. nih.govnih.gov

Future research will heavily rely on a combination of experimental and computational methods to elucidate these relationships.

Computational Chemistry: Employing Density Functional Theory (DFT) and other in silico models to predict reaction pathways, transition states, and the stability of intermediates. nih.gov This can guide experimental design by identifying the most plausible reaction mechanisms and predicting the regioselectivity of transformations involving the ketone or the strained rings.

Mechanistic Studies: Using advanced spectroscopic techniques and kinetic analysis to probe reaction mechanisms. For example, understanding whether reactions proceed via nucleophilic addition to the carbonyl, ring-opening of the strained rings, or enolate chemistry is crucial for controlling reaction outcomes.

Physical Organic Chemistry: Quantifying the impact of the trifluoromethyl group on the properties of the molecule, such as the acidity of the α-protons and the electrophilicity of the carbonyl carbon, is essential for predicting its behavior in complex reaction sequences.

Structural FeatureInfluence on ReactivityFuture Research Focus
Spiro[2.3]hexane Core High ring strain, unique 3D geometry. nih.govresearchgate.netPredicting pathways for strain-release reactions; leveraging strain for novel transformations.
Trifluoromethyl Group Strong electron-withdrawing effect, increased lipophilicity. mdpi.comnih.govQuantifying electronic impact on the carbonyl group; studying influence on metabolic stability.
Ketone Functionality A versatile handle for functionalization (e.g., additions, reductions, condensations).Developing selective transformations that leave the strained rings intact.

Expansion of Synthetic Utility to New Chemical Spaces

The ultimate goal for a novel building block like this compound is to unlock access to new, unexplored chemical spaces for applications in fields like medicinal chemistry and materials science. Spirocycles are increasingly sought after in drug discovery to improve physicochemical properties and escape the flat, aromatic-rich chemical space of traditional pharmaceuticals. nih.govnih.gov

The future in this area involves using the target compound as a versatile scaffold. The ketone provides a reactive handle for a wide array of chemical transformations, allowing for the generation of diverse molecular libraries. For example, condensation reactions can be used to synthesize more complex spiro-heterocycles, which are prevalent motifs in biologically active compounds. nih.govnih.govrsc.org The rigid, three-dimensional nature of the spiro[2.3]hexane core can be used to orient substituents in precise vectors, which is highly advantageous for optimizing interactions with biological targets. researchgate.net

Future directions include:

Library Synthesis: Developing robust protocols to convert the ketone into various functional groups (amines, alcohols, heterocycles) to create libraries of derivatives for high-throughput screening.

Bioisosteric Replacement: Exploring the use of the this compound core as a bioisostere for other common chemical groups in known bioactive molecules to improve properties like metabolic stability or cell permeability. researchgate.net

Natural Product Synthesis: Utilizing the inherent strain and functionality of the molecule to serve as a key intermediate in the total synthesis of complex natural products containing spirocyclic motifs. nih.gov

By addressing these challenges and pursuing these research trajectories, the chemical community can unlock the full potential of this compound as a valuable tool in modern organic synthesis.

Q & A

Q. What synthetic strategies are most effective for preparing 1-(trifluoromethyl)spiro[2.3]hexan-5-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of spiro[2.3]hexan-5-one derivatives often employs nickel-catalyzed cyclopropanations with [1.1.1]propellane, as demonstrated by Yu et al. (2019). For 1-(trifluoromethyl) substitution, post-functionalization via ozonolysis or cross-metathesis can introduce trifluoromethyl groups. Yields depend on catalyst loading (5–10 mol% Ni), solvent choice (e.g., THF for better cyclopropane stability), and temperature (0–25°C). Trans:cis isomer ratios (determined by GC/MS) are critical for optimizing stereochemical outcomes .

Q. How should researchers characterize the purity and structural conformation of this compound?

Methodological Answer: Combine NMR (¹H/¹³C/¹⁹F) to confirm spirocyclic connectivity and trifluoromethyl positioning. GC/MS is essential for assessing isomer ratios and purity. For crystalline samples, X-ray diffraction (as in Pandeya & Dimmock, 1997) resolves absolute configuration. Storage at 2–8°C in inert atmospheres prevents degradation of the strained spirocyclic framework .

Intermediate Questions

Q. What analytical techniques resolve contradictions in reported yields for spiro[2.3]hexan-5-one derivatives across studies?

Methodological Answer: Discrepancies in yields often stem from unoptimized catalyst systems or side reactions (e.g., ring-opening). Use kinetic studies (in situ IR or HPLC monitoring) to track intermediate formation. Compare solvent effects: polar aprotic solvents (DMF) may stabilize intermediates but increase byproducts. Replicate protocols from Yu et al. (2019) with controlled humidity (<5% H₂O) to minimize hydrolysis .

Q. How can computational methods predict reactivity trends for this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl group on ring strain and reactivity. Focus on frontier molecular orbitals to predict regioselectivity in electrophilic additions or cycloadditions. Validate predictions experimentally via Hammett plots or kinetic isotope effects .

Advanced Research Questions

Q. What strategies mitigate stereochemical complications during derivatization of this compound?

Methodological Answer: Stereochemical control is critical for spirocyclic systems. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Pd or Rh complexes) during functionalization. For ozonolysis (to introduce ketones), low-temperature conditions (-78°C) preserve stereochemistry. Monitor diastereomer ratios via chiral HPLC or Mosher’s ester analysis .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and thermal conditions?

Methodological Answer: The electron-withdrawing CF₃ group increases electrophilicity, making the spirocyclic core susceptible to nucleophilic attack. Conduct accelerated stability studies:

  • Thermal: TGA/DSC to assess decomposition thresholds (e.g., >150°C).
  • pH: Monitor hydrolysis rates (HPLC) in buffered solutions (pH 1–13).
    Correlate degradation products (e.g., ring-opened acids) with Arrhenius models to predict shelf-life .

Q. What experimental designs are optimal for evaluating the biological activity of this compound analogs?

Methodological Answer: Leverage structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methyl, halogens). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with controls for spirocycle stability. For in vivo studies, incorporate radiolabeled (¹⁴C) analogs to track metabolic pathways. Cross-reference with spirocyclic β-lactam or tetrahydrothiophene derivatives (see Scheme 6 in Yu et al., 2019) for mechanistic insights .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of spiro[2.3]hexan-5-one derivatives in cross-coupling reactions?

Methodological Answer: Contradictions arise from differing catalyst systems (Ni vs. Pd) or ligand effects. For example, Pd(PPh₃)₄ may fail due to poor oxidative addition to the spirocyclic C–C bond, while Ni(cod)₂ facilitates this step. Systematically vary ligands (bidentate vs. monodentate) and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions. Publish full experimental details (e.g., glovebox purity, solvent degassing) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.